An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethylbutan-2-amine
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethylbutan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,3-Dimethylbutan-2-amine, a tertiary amine with potential applications in chemical synthesis and pharmaceutical development. This document offers detailed experimental protocols, tabulated data for key properties, and visualizations of the synthetic pathway.
Core Compound Information
2,3-Dimethylbutan-2-amine , also known as 1,1,2-trimethylpropylamine, is a saturated aliphatic amine. Its structure is characterized by a tertiary butyl group attached to a nitrogen atom, which is also bonded to an isopropyl group.
| Identifier | Value |
| IUPAC Name | 2,3-dimethylbutan-2-amine |
| CAS Number | 4358-75-2[1][2] |
| Molecular Formula | C6H15N[1][2] |
| Molecular Weight | 101.19 g/mol [1][2] |
| SMILES | CC(C)C(C)(C)N[2] |
| InChI | InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3[2] |
| InChIKey | YQNVPNRHJFZONU-UHFFFAOYSA-N[2] |
Synthesis of 2,3-Dimethylbutan-2-amine
A robust and well-established method for the synthesis of tertiary amines such as 2,3-Dimethylbutan-2-amine is the Ritter reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from a tertiary alcohol. The resulting nitrilium ion is then hydrolyzed to yield the corresponding N-alkyl amide, which can be further hydrolyzed to the amine.
For the synthesis of 2,3-Dimethylbutan-2-amine, the logical starting material is 2,3-dimethyl-2-butanol (B1346969). The overall reaction scheme is as follows:
Caption: Synthesis of 2,3-Dimethylbutan-2-amine via the Ritter Reaction.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is a proposed method based on the general principles of the Ritter reaction.[3][4][5][6][7]
Materials:
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2,3-Dimethyl-2-butanol
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Acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide
-
Diethyl ether
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Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
Step 1: Formation of N-(1,1,2-trimethylpropyl)acetamide
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To a stirred solution of 2,3-dimethyl-2-butanol (1 equivalent) in acetonitrile (5-10 equivalents), slowly add concentrated sulfuric acid (2 equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(1,1,2-trimethylpropyl)acetamide.
Step 2: Hydrolysis to 2,3-Dimethylbutan-2-amine
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To the crude N-(1,1,2-trimethylpropyl)acetamide, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the disappearance of the amide by TLC or GC-MS.
-
After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
The crude 2,3-Dimethylbutan-2-amine can be purified by fractional distillation.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,3-Dimethylbutan-2-amine.
Physical and Chemical Properties
A summary of the available physical and chemical properties of 2,3-Dimethylbutan-2-amine is provided below.
| Property | Value | Source |
| Molecular Weight | 101.19 g/mol | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich[8] |
| Purity (Typical) | 95% | Advanced ChemBlocks[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[8] |
| XLogP3-AA | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the tert-butyl and isopropyl groups, and a signal for the methine proton of the isopropyl group. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon, the methine carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, and C-N stretching vibrations around 1000-1200 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z = 101, and characteristic fragmentation patterns including the loss of methyl and isopropyl groups. |
Note: The exact chemical shifts and peak positions will depend on the solvent and experimental conditions.
Safety and Handling
2,3-Dimethylbutan-2-amine is classified as a flammable liquid and is corrosive.[4][9] It can cause severe skin burns and eye damage.[4][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. 2,3-dimethylbutan-2-amine 95% | CAS: 4358-75-2 | AChemBlock [achemblock.com]
- 2. 2,3-Dimethylbutan-2-amine | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ritter Reaction | NROChemistry [nrochemistry.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
